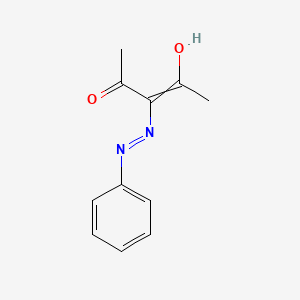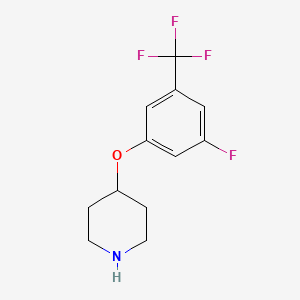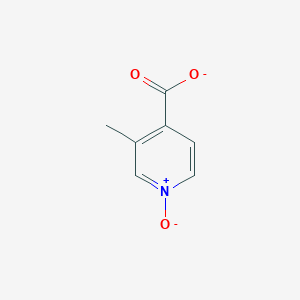
2-bromo-1-(pyridin-2-yl)ethan-1-ol
Descripción general
Descripción
2-bromo-1-(pyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of pyridine and is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethyl chain linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-ol typically involves the bromination of 2-pyridyl ethanol. One common method is the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-bromo-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form 2-pyridyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 2-Bromo-1-(2-pyridyl)ethanone.
Reduction: 2-Pyridyl ethanol.
Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-1-(pyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparación Con Compuestos Similares
- 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone
- 2-Bromo-1-pyridin-2-yl-ethanone
Comparison: 2-bromo-1-(pyridin-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone has an additional bromine atom, which may affect its reactivity and binding properties.
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
2-bromo-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2 |
Clave InChI |
JAQYQJPRUALUJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(CBr)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)











